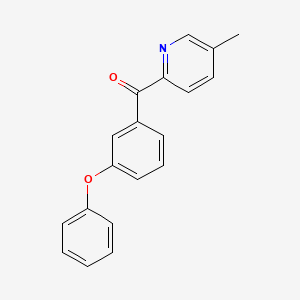
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride
概要
説明
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a thiazolidine ring and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazolidin-2-ylidene with pyridin-3-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can lead to the formation of various substituted thiazolidine derivatives.
科学的研究の応用
Chemistry: In chemistry, N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antitumor properties. It has shown promise in inhibiting the growth of certain bacteria and cancer cells.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism by which N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The thiazolidine ring and pyridine moiety are believed to play a crucial role in binding to these targets, leading to biological effects such as antimicrobial and antitumor activities.
Molecular Targets and Pathways: The compound may interact with enzymes or receptors involved in cellular processes, leading to the inhibition of bacterial growth or cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but research suggests that the compound's unique structure contributes to its biological activity.
類似化合物との比較
N-[(2Z)-5-methyl-1,3-thiazolidin-2-ylidene]-2-pyridinamine hydrochloride
4-Methoxy-N-[(2E)-5-methyl-1,3-thiazolidin-2-ylidene]aniline
5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives
Uniqueness: N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride stands out due to its specific structural features, which contribute to its unique chemical and biological properties. Unlike some similar compounds, it has shown promising results in both antimicrobial and antitumor studies, making it a valuable compound for further research and development.
特性
IUPAC Name |
5-methyl-N-pyridin-3-yl-4,5-dihydro-1,3-thiazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S.2ClH/c1-7-5-11-9(13-7)12-8-3-2-4-10-6-8;;/h2-4,6-7H,5H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVBARGQUGTFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1422386.png)
![1-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride](/img/structure/B1422388.png)


![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422392.png)


![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1422397.png)
